molecular formula C7H5ClN2S B1590122 5-Amino-2-chlorobenzothiazole CAS No. 80945-82-0

5-Amino-2-chlorobenzothiazole

Cat. No. B1590122
CAS RN: 80945-82-0
M. Wt: 184.65 g/mol
InChI Key: CTSXDZRWGMASOV-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzothiazole is a chemical compound with the molecular formula C7H5ClN2S . It has a molecular weight of 184.65 . The IUPAC name for this compound is 2-chloro-1,3-benzothiazol-5-amine .


Synthesis Analysis

The synthesis of 5-Amino-2-chlorobenzothiazole and its derivatives has been a subject of interest in recent years due to their biological activity . One method involves the use of 4-chloro-2-aminobenzenethiol and substituted aldehydes in the presence of Na2S2O5 as a catalyst .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-chlorobenzothiazole contains a total of 17 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Thiazole .


Chemical Reactions Analysis

5-Amino-2-chlorobenzothiazole has been used in various chemical reactions. For instance, it has been used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo . It also undergoes condensation reaction with 4-acetamidobenzaldehyde to form tridentate Schiff base .


Physical And Chemical Properties Analysis

5-Amino-2-chlorobenzothiazole is a solid at room temperature .

Scientific Research Applications

5. Green Chemistry

  • Application Summary : Benzothiazole compounds, including 5-Amino-2-chlorobenzothiazole, have been synthesized using green chemistry methods. These methods involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Methods of Application : The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

6. Synthetic Organic Chemistry

  • Application Summary : The versatile and synthetically accessible 2-aminobenzothiazole scaffolds, including 5-Amino-2-chlorobenzothiazole, are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .
  • Methods of Application : The synthesis of 2-aminobenzothiazole scaffolds involves readily available 3,4-substituted anilines in the presence of KSCN and Br2 .
  • Results : The 2-aminobenzothiazole scaffolds have shown potent pharmacological activities .

Safety And Hazards

The safety data sheet for 5-Amino-2-chlorobenzothiazole suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Future Directions

Benzothiazole derivatives, including 5-Amino-2-chlorobenzothiazole, have been the focus of many recent studies due to their wide range of biological activities. Future research is likely to continue exploring the synthesis of these compounds and their potential applications in medicine and other fields .

properties

IUPAC Name

2-chloro-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSXDZRWGMASOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493271
Record name 2-Chloro-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chlorobenzothiazole

CAS RN

80945-82-0
Record name 2-Chloro-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-benzothiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Sharpe, PJ Palmer, DE Evans… - Journal of Medicinal …, 1972 - ACS Publications
Some 2-i4-(| 3-fm-aminoethoxy) anilino] benzothiazoles and the corresponding benzoxazoles reversed re-serpine-induced hypothermia in mice at low doses. The effects of structural …
Number of citations: 19 pubs.acs.org

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